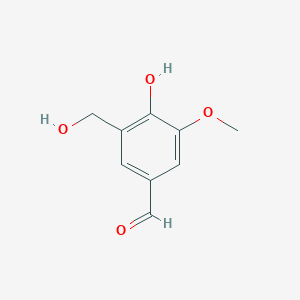
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-(hydroxymethyl)-5-methoxybenzaldehyde using suitable oxidizing agents under controlled conditions. Another method includes the methoxylation of 4-hydroxy-3-(hydroxymethyl)benzaldehyde. These reactions typically require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of benzaldehyde, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products have significant applications in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde include:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)
- 4-Hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol)
Uniqueness
What sets this compound apart from these similar compounds is the presence of both hydroxyl and methoxy groups along with an aldehyde group on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
28276-05-3 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
4-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-4,11-12H,5H2,1H3 |
Clé InChI |
BUADTDXHYNYMAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


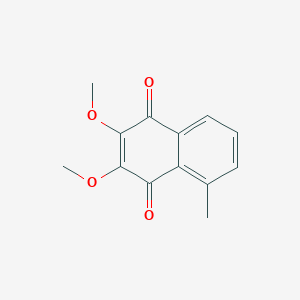
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
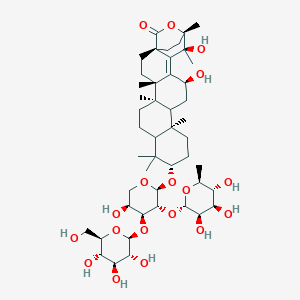

![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)

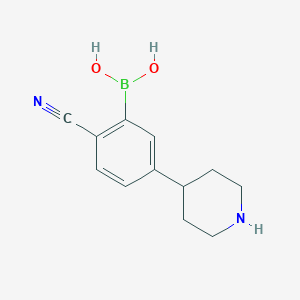

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
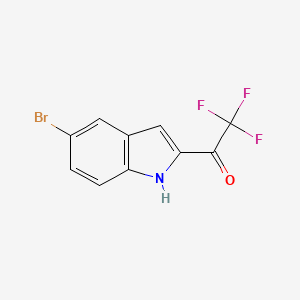
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
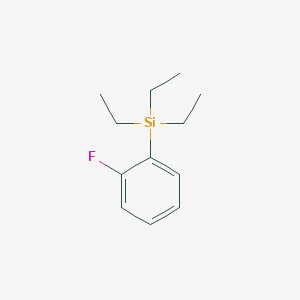
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
